molecular formula C20H13NO2 B11832299 3-(1-naphthoyl)quinolin-4(1H)-one CAS No. 821004-09-5

3-(1-naphthoyl)quinolin-4(1H)-one

Cat. No.: B11832299
CAS No.: 821004-09-5
M. Wt: 299.3 g/mol
InChI Key: PXGAAQBCZMLNDD-UHFFFAOYSA-N
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Description

3-(1-Naphthoyl)quinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthoyl)quinolin-4(1H)-one typically involves the condensation of 1-naphthoyl chloride with quinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives with additional functional groups.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol, resulting in hydroxyquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various substituents onto the quinoline ring or the naphthoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction could produce hydroxyquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1-naphthoyl)quinolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-4-one: A simpler analog without the naphthoyl group.

    1-Naphthoyl derivatives: Compounds with the naphthoyl group attached to different core structures.

    Other quinolinone derivatives: Compounds with various substituents on the quinoline ring.

Uniqueness

3-(1-Naphthoyl)quinolin-4(1H)-one is unique due to the presence of both the naphthoyl and quinolinone moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

821004-09-5

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

3-(naphthalene-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C20H13NO2/c22-19(15-10-5-7-13-6-1-2-8-14(13)15)17-12-21-18-11-4-3-9-16(18)20(17)23/h1-12H,(H,21,23)

InChI Key

PXGAAQBCZMLNDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

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